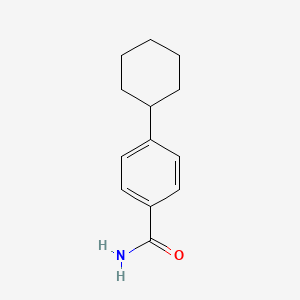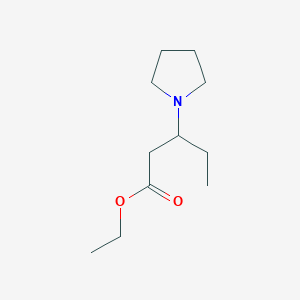
Ethyl 3-pyrrolidin-1-ylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-pyrrolidin-1-ylpentanoate is an organic compound that belongs to the class of esters It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a pentanoate ester chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-pyrrolidin-1-ylpentanoate typically involves the esterification of 3-pyrrolidin-1-ylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: 3-pyrrolidin-1-ylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-pyrrolidin-1-ylpentanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research into its potential as a prodrug or active pharmaceutical ingredient is ongoing.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-pyrrolidin-1-ylpentanoate is primarily determined by its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis in vivo, releasing the active 3-pyrrolidin-1-ylpentanoic acid, which can interact with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Uniqueness: Ethyl 3-pyrrolidin-1-ylpentanoate is unique due to its ester functionality, which allows for diverse chemical modifications and potential prodrug applications. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various research applications.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
ethyl 3-pyrrolidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10(9-11(13)14-4-2)12-7-5-6-8-12/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
FBLQZOODAFLICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)OCC)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)


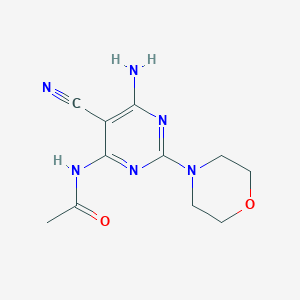
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
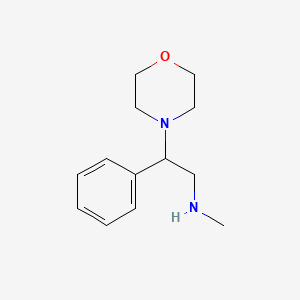
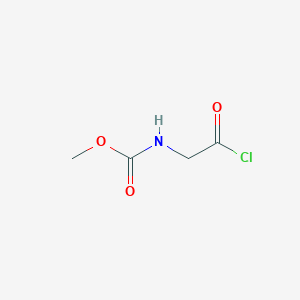


![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

